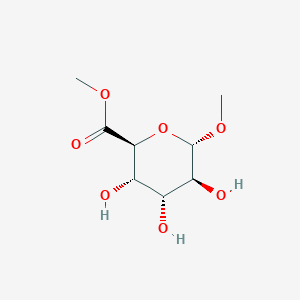
Dimethyl alpha-d-altropyranosiduronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl alpha-d-altropyranosiduronate is a complex organic compound that belongs to the class of pyranosides It is a derivative of alpha-d-altropyranosiduronic acid and is characterized by the presence of two methyl groups attached to the pyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl alpha-d-altropyranosiduronate typically involves the regioselective manipulation of hydroxyl groups in the precursor alpha-d-altropyranosiduronic acid. One common method involves the use of dibutyltin dimethoxide as a stannylating agent to introduce fatty acid esters at specific positions on the pyranoside ring . The reaction conditions often include the use of organic solvents such as tetrahydrofuran and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced techniques such as chromatography for purification and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl alpha-d-altropyranosiduronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranoside ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted pyranosides. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
Dimethyl alpha-d-altropyranosiduronate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor in certain biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of dimethyl alpha-d-altropyranosiduronate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Dimethyl alpha-d-altropyranosiduronate can be compared with other similar compounds, such as:
Methyl alpha-d-glucopyranoside: Another pyranoside derivative with similar structural features but different functional groups.
Dimethyl fumarate: A compound with similar methyl groups but different core structure and applications.
Alpha-d-glucopyranosiduronic acid derivatives: Compounds with similar pyranoside rings but different substituents and biological activities.
The uniqueness of this compound lies in its specific structural configuration and the presence of methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O7 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl (2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4+,5+,6+,8+/m1/s1 |
InChI Key |
DCXMXXNUXSBWDI-PLIQXFOESA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















